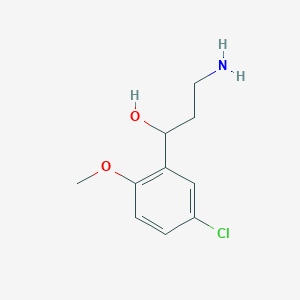
(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol is a chiral compound with significant importance in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the Propanol Backbone: The protected phenyl compound is then subjected to a Grignard reaction with a suitable Grignard reagent to form the propanol backbone.
Deprotection: The final step involves the removal of the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane), to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of chiral catalysts and asymmetric synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group enhances its stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The dimethoxyphenyl group may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-phenylpropan-1-ol
- ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(4-methoxyphenyl)propan-1-ol
Comparison:
Uniqueness: The presence of both tert-butyldimethylsilyloxy and dimethoxyphenyl groups in ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol makes it unique compared to other similar compounds
Chemical Properties: The combination of these functional groups enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
(1R)-1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4Si/c1-23(2,3)28(6,7)27-19-10-8-9-18(16-19)20(24)13-11-17-12-14-21(25-4)22(15-17)26-5/h8-10,12,14-16,20,24H,11,13H2,1-7H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTSHKFKOPDWAO-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)







![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)
